Product packaging for Ethyl 2-(4-Methyl-5-thiazolyl)acetate(Cat. No.:CAS No. 20582-55-2; 406727-23-9)

Ethyl 2-(4-Methyl-5-thiazolyl)acetate

Cat. No.: B2505132
CAS No.: 20582-55-2; 406727-23-9
M. Wt: 185.24
InChI Key: HFPMUOCJRDVCQR-UHFFFAOYSA-N
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Description

Overview of 1,3-Thiazoles in Heterocyclic Chemistry Research

Thiazole (B1198619), a five-membered heterocyclic compound featuring a sulfur and a nitrogen atom, is a cornerstone in the field of heterocyclic chemistry. globalresearchonline.netnumberanalytics.com Its structure is characterized by a planar, unsaturated ring with significant aromaticity due to the delocalization of pi-electrons, which imparts considerable stability. researchgate.netwikipedia.org This aromatic nature allows the thiazole ring to undergo various chemical reactions, including electrophilic and nucleophilic substitutions, making it a versatile scaffold for chemical synthesis. researchgate.net

The unique chemical and physical properties endowed by the presence of both sulfur and nitrogen atoms have made thiazole and its derivatives the subject of extensive study since their discovery in the late 19th century. numberanalytics.com In molecular orbital studies, thiazole molecules are shown to be aromatic with some dienic character. fabad.org.tr This inherent reactivity and stability make the thiazole nucleus a fundamental building block in the synthesis of a wide array of organic compounds. nih.gov

Importance of Thiazole Derivatives in Medicinal Chemistry and Biological Sciences Research

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govnih.govbohrium.com Its derivatives have garnered significant interest from chemists due to their diverse pharmacological properties. nih.gov Modifications to the thiazole ring can lead to a broad spectrum of therapeutic agents with applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant drugs. fabad.org.trnih.gov

Thiazole-containing compounds are integral to several FDA-approved drugs, highlighting their clinical relevance. researchgate.netfabad.org.tr Notable examples include the antiretroviral drug Ritonavir, the antimicrobial agent Sulfathiazole, and the anticancer drug Dasatinib. globalresearchonline.netbohrium.comjetir.org The thiazole ring is also a key component of Vitamin B1 (thiamine). wikipedia.org The versatility of the thiazole moiety allows for the development of new molecules with improved potency and lower toxicity, addressing challenges such as increasing drug resistance. bohrium.com Researchers continue to explore thiazole derivatives for novel therapeutic applications, targeting a wide range of diseases. fabad.org.trjetir.org

Table 1: Examples of Clinically Used Thiazole-Containing Drugs

Drug Name Therapeutic Class
Ritonavir Antiretroviral globalresearchonline.netjetir.org
Sulfathiazole Antimicrobial jetir.org
Dasatinib Anticancer globalresearchonline.netnih.gov
Tiazofurin Antineoplastic globalresearchonline.netjetir.org
Meloxicam Anti-inflammatory globalresearchonline.net
Nizatidine Anti-ulcer rsc.org
Abafungin Antifungal jetir.org

Contextualization of Ethyl 2-(4-Methyl-5-thiazolyl)acetate within Contemporary Thiazole Research

This compound is a specific thiazole derivative that serves as a valuable intermediate in organic synthesis. evitachem.comchemimpex.com Its molecular structure features a thiazole ring substituted with a methyl group and an ethyl acetate (B1210297) group, providing multiple sites for chemical modification. evitachem.com This compound is utilized in the synthesis of more complex, biologically active molecules, including potential antimicrobial agents and agrochemicals. evitachem.comchemimpex.com

In contemporary research, this compound is employed as a building block for creating novel compounds with potential therapeutic applications. evitachem.com Its utility extends to biochemical research, where it can be used in assays to investigate enzyme interactions and metabolic pathways involving thiazole derivatives. evitachem.comchemimpex.com The study of such intermediates is crucial for the advancement of drug discovery and the development of new materials. numberanalytics.com

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C8H11NO2S evitachem.com
Molecular Weight 185.24 g/mol chemimpex.com
Boiling Point 117-118 °C at 6 mm Hg chemicalbook.com
Density 1.147 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.51 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S B2505132 Ethyl 2-(4-Methyl-5-thiazolyl)acetate CAS No. 20582-55-2; 406727-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-methyl-1,3-thiazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)4-7-6(2)9-5-12-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMUOCJRDVCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 4 Methyl 5 Thiazolyl Acetate and Its Analogs

Established Synthetic Pathways to the Thiazole (B1198619) Core

Conventional methods for constructing the thiazole ring have been foundational in organic synthesis. These pathways often involve multiple steps and have been refined over time to improve their utility and efficiency.

Conventional Multistep Reaction Sequences (e.g., Hantzsch Thiazole Synthesis Modifications)

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of thiazole rings. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. researchgate.netmdpi.com The fundamental mechanism involves the reaction between an α-halo carbonyl compound and a compound containing a thiourea-like N-C=S moiety. researchgate.net

Modifications of the Hantzsch synthesis are common for creating substituted thiazoles. For instance, 2-aminothiazole (B372263) derivatives can be synthesized by reacting β-keto esters with thiourea (B124793) in the presence of an α-halogenating agent. A common sequence starts with the α-monohalogenation of a β-keto ester, followed by reaction with thiourea. organic-chemistry.org Another approach involves the reaction of 2-bromoacetophenones with thiourea, which can proceed without a catalyst. organic-chemistry.org While the classic Hantzsch synthesis is robust, many modern syntheses involve extended periods of conventional heating and may result in moderate yields. nih.gov

Table 1: Examples of Hantzsch-type Reactions for Thiazole Synthesis

Reactant 1Reactant 2Key ConditionsProduct Type
α-HaloketoneThioamideCyclocondensationSubstituted Thiazole
β-Keto esterThioureaAqueous medium, α-halogenation2-Aminothiazole
2-BromoacetophenoneThioureaSolvent-free, catalyst-free2-Aminothiazole

Preparation from Specific Thiazole Precursors

The synthesis of Ethyl 2-(4-Methyl-5-thiazolyl)acetate and its analogs can also be achieved by modifying existing thiazole-containing molecules. This approach is valuable when the desired precursor is readily available.

One documented method for preparing 4-Methyl-5-thiazolylethyl acetate (B1210297) starts from 2-methylthio-4-methyl-5-(2-acetoxyethyl)-thiazole, which is treated with Al-Hg. chemicalbook.com An alternative precursor is the acetyl derivative of 4-methyl-5-(β-hydroxyethyl)-3-thiazoline, which can be converted to the target compound through dehydrogenation with sulfur at 130°C. chemicalbook.com The compound 4-methyl-5-(β-hydroxyethyl)thiazole is a key intermediate in the pharmaceutical industry and its synthesis has been extensively explored since its initial preparation by Hantzsch in 1889. google.com

Expedited and Advanced Synthetic Approaches

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, a number of advanced synthetic strategies have been developed. These include one-pot procedures, microwave-assisted protocols, and novel catalyst systems.

One-Pot Synthesis Procedures for Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

One-pot syntheses offer significant advantages by reducing the need for isolating intermediates, thereby saving time and resources. Several practical one-pot procedures for synthesizing ethyl 2-substituted-4-methylthiazole-5-carboxylates have been reported. researchgate.nettandfonline.comtandfonline.com

Table 2: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate Derivatives

Starting MaterialsReaction StepsKey Features
Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea (or derivatives)1. Bromination of ethyl acetoacetate with NBS. 2. Cyclization with thiourea.Mild reaction conditions, higher yields, simpler procedure than traditional methods. researchgate.nettandfonline.comtandfonline.com
Ethyl 2-chloroacetoacetate, Potassium thiocyanate (KSCN), Hydrazine/Hydrazide derivatives1. Formation of ethyl 2-thiocyanatoacetoacetate intermediate. 2. Cyclocondensation with hydrazine/hydrazide.Facile one-pot, two-step process. researchgate.net

Microwave-Assisted Synthetic Protocols for Thiazolyl Acetates

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.govnih.gov This method has been successfully applied to the synthesis of thiazole derivatives, offering benefits such as significantly reduced reaction times, increased yields, and procedural simplicity. nih.govnih.gov

For example, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl] acetates were synthesized in good yields and short reaction times using microwave irradiation. nih.gov The Hantzsch thiazole synthesis itself has been adapted for microwave assistance, allowing for the rapid preparation of various 2-aminothiazoles from α-haloketones and thioureas. nih.gov In many cases, reactions that would take several hours under conventional reflux conditions can be completed in just a few minutes with microwave heating, often with improved product yields. nih.govnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

Synthesis MethodReaction TimeYieldNotes
Conventional RefluxSeveral hours (e.g., 8 hours)LowerOften requires more rigorous purification. nih.gov
Microwave-AssistedA few seconds to minutes (e.g., 30-90 seconds)Higher (e.g., up to 82-96%)Environmentally friendly, energy efficient. nih.govnih.gov

Catalyst-Assisted Reaction Systems

The use of catalysts can significantly enhance the efficiency and selectivity of thiazole synthesis. Various catalysts have been employed, ranging from simple bases to more complex biocatalysts.

Ultrasound irradiation in the presence of a catalyst is another green chemistry approach. For instance, novel thiazole derivatives have been synthesized using ultrasonic irradiation with chitosan, a naturally occurring polymer, as a heterogeneous basic biocatalyst. mdpi.comnih.gov This method offers mild reaction conditions, short reaction times, and high yields, with the added benefit that the biocatalyst can often be recovered and reused. nih.gov In other systems, triethylamine has been used as an efficient catalyst for the one-pot, three-component synthesis of complex thiazole derivatives under ultrasonic irradiation. nih.gov The selection of an appropriate catalyst can be crucial for optimizing reaction pathways, improving yields, and promoting more environmentally friendly synthetic processes.

Derivatization Strategies for Structural Modification of the this compound Scaffold

Functionalization at the Thiazole Ring Positions (e.g., C-2, C-4, C-5)

The thiazole ring of this compound offers several positions for functionalization, with the C-2 and C-5 positions being the most reactive. The reactivity of these positions is dictated by the electronic properties of the thiazole ring, where the sulfur and nitrogen heteroatoms influence the electron density and susceptibility to electrophilic or nucleophilic attack.

Functionalization at the C-2 Position:

The C-2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases, such as organolithium reagents, to form a highly reactive 2-lithiated intermediate. This nucleophilic species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. This process, known as lithiation followed by electrophilic quench, is a powerful tool for C-2 functionalization.

Another important strategy for introducing functionality at the C-2 position is through the synthesis of 2-amino-4-methylthiazole derivatives. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate can be synthesized, and the 2-amino group can then be further modified through acylation, alkylation, or diazotization reactions, leading to a diverse array of C-2 substituted analogs.

Functionalization at the C-5 Position:

The C-5 position of the 4-methylthiazole ring is the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. Various electrophilic reagents can be employed to introduce functional groups at this position.

Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

Nitration: Nitration of the thiazole ring at the C-5 position can be accomplished using nitrating agents such as nitric acid in the presence of a strong acid catalyst.

Formylation: The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), is a classic method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. This reaction proceeds via an electrophilic iminium species that attacks the C-5 position of the thiazole ring.

Acylation: Friedel-Crafts acylation can be used to introduce acyl groups at the C-5 position using an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Functionalization at the C-4 Methyl Group:

Direct functionalization of the C-4 methyl group is less common and generally more challenging than modifications at the C-2 and C-5 positions. However, strategies involving radical halogenation or oxidation could potentially be employed to introduce functionality at this position.

Position Reaction Type Reagents and Conditions Product
C-2Lithiation and Electrophilic Quench1. n-BuLi or s-BuLi, THF, -78 °C; 2. Electrophile (e.g., R-X, RCHO)2-Substituted-4-methyl-5-thiazolylacetate
C-2From 2-aminothiazole derivativeAcylation, Alkylation, Diazotization2-Functionalized-4-methyl-5-thiazolylacetate
C-5HalogenationNBS or NCS, Solvent (e.g., CCl₄)5-Halo-4-methyl-2-thiazolylacetate
C-5NitrationHNO₃, H₂SO₄5-Nitro-4-methyl-2-thiazolylacetate
C-5Formylation (Vilsmeier-Haack)POCl₃, DMF5-Formyl-4-methyl-2-thiazolylacetate
C-5Acylation (Friedel-Crafts)RCOCl, Lewis Acid (e.g., AlCl₃)5-Acyl-4-methyl-2-thiazolylacetate

Ester Group Modifications

The ethyl acetate side chain of this compound provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of analogs with different physicochemical properties.

Hydrolysis:

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-methyl-5-thiazolyl)acetic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid.

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. It is typically performed by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to yield the carboxylate salt, which is then acidified to obtain the free carboxylic acid.

Transesterification:

The ethyl ester can be converted to other esters (e.g., methyl, benzyl, or t-butyl esters) through transesterification. This reaction involves treating the ethyl ester with an excess of another alcohol in the presence of an acid or base catalyst.

Amidation:

The carboxylic acid obtained from hydrolysis, or the ethyl ester itself, can be converted to a wide range of amides. This is a crucial transformation for building larger molecules and for modulating biological activity.

From the carboxylic acid: The carboxylic acid can be coupled with a primary or secondary amine using a variety of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Direct amidation of the ester: In some cases, the ethyl ester can be directly converted to an amide by heating with an amine, although this often requires harsh conditions.

Reduction:

The ester group can be reduced to the corresponding primary alcohol, 2-(4-methyl-5-thiazolyl)ethanol. This is typically achieved using strong reducing agents. A common method for this transformation is the reduction of the similar 4-ethyl-5-methylthiazole acetate with lithium aluminum hydride (LiAlH₄). Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not effective for the reduction of esters unless activated by certain additives.

Modification Reaction Reagents and Conditions Product
HydrolysisAcid-catalyzedH₂O, H⁺ (e.g., HCl, H₂SO₄), heat2-(4-Methyl-5-thiazolyl)acetic acid
HydrolysisBase-catalyzed (Saponification)1. NaOH or KOH (aq), heat; 2. H⁺2-(4-Methyl-5-thiazolyl)acetic acid
TransesterificationAcid-catalyzedR'OH, H⁺, heatAlkyl 2-(4-methyl-5-thiazolyl)acetate
TransesterificationBase-catalyzedR'OH, NaOR' or KOR', heatAlkyl 2-(4-methyl-5-thiazolyl)acetate
AmidationFrom carboxylic acidR'R''NH, Coupling agent (DCC, EDC)2-(4-Methyl-5-thiazolyl)acetamide derivative
ReductionTo primary alcoholLiAlH₄, THF or Et₂O2-(4-Methyl-5-thiazolyl)ethanol

Spectroscopic and Structural Elucidation of Ethyl 2 4 Methyl 5 Thiazolyl Acetate and Its Congeners

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Ethyl 2-(4-Methyl-5-thiazolyl)acetate, the proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), a singlet for the methylene protons adjacent to the thiazole (B1198619) ring, a singlet for the methyl group on the thiazole ring, and a singlet for the proton on the thiazole ring itself.

¹³C NMR Spectroscopy offers insight into the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the identification of the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the thiazole ring, including the methyl-substituted carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
Thiazole-CH~8.5~150
Thiazole-C-CH₃-~145
Thiazole-C-CH₂-~125
Thiazole-CH₃~2.4~15
-CH₂-COO-~3.8~35
-COO--~170
-O-CH₂-~4.2~61
-CH₂-CH₃~1.3~14

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₈H₁₁NO₂S). The molecular weight of this compound is 185.24 g/mol .

Fragmentation analysis, often induced by collision-induced dissociation (CID) in tandem MS experiments, can provide valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the bond between the methylene group and the thiazole ring, and fragmentation of the thiazole ring itself.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
m/z (expected)Fragment Ion
186[M+H]⁺
140[M - OCH₂CH₃ + H]⁺
112[C₅H₅NS]⁺
85[C₄H₅N]⁺

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.

A strong absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1000-1300 cm⁻¹ region. The presence of the thiazole ring would be indicated by C=N stretching vibrations around 1600-1650 cm⁻¹ and C-S stretching vibrations. The C-H stretching vibrations of the alkyl groups (methyl and methylene) would be observed in the 2850-3000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹, expected)Functional GroupVibration Type
2850-3000C-H (alkyl)Stretching
1735-1750C=O (ester)Stretching
1600-1650C=N (thiazole)Stretching
1000-1300C-O (ester)Stretching

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Biological Activity Investigations of Thiazolyl Acetate Derivatives Excluding Human Clinical Trials

Antileukemic Activity Studies on Human Cell Lines

Several studies have highlighted the potential of thiazole (B1198619) derivatives as antileukemic agents by evaluating their cytotoxic effects on various human leukemia cell lines.

In a broad screening conducted by the National Cancer Institute (NCI), seventeen novel thiazole derivatives were assessed for their antiproliferative activity against a panel of 60 human cancer cell lines, which included multiple leukemia lines such as CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226, and SR. nih.gov Among the tested compounds, certain derivatives demonstrated significant and selective activity. nih.govnih.gov Compound 3e , which features a 3-chloro-4-nitrophenyl ring, showed notable antiproliferative efficacy against most of the leukemia lines, with growth inhibition percentages ranging from 81.15% to 86.93%. nih.gov Furthermore, it exerted a lethal effect on the RPMI-8226 and HL-60(TB) leukemia cell lines. nih.gov Compound 3b was identified as another highly potent derivative, demonstrating a lethal effect against 36 of the tested cancer cell lines. nih.gov

Other research has identified thiopyrano[2,3-d]thiazoles with selective effects on the growth of MOLT-4 and RPMI-8226 leukemia cells. nih.gov Similarly, newly synthesized paracyclophanylthiazole derivatives displayed significant anticancer activity against a leukemia subpanel, with compound 3a showing the most potent cytotoxicity against the RPMI-8226 and SR cell lines. nih.gov These findings underscore the consistent observation that the 2-aminothiazole (B372263) core structure is a promising framework for developing agents with potent inhibitory effects against human leukemia cell lines. researchgate.netmdpi.com

Table 1: Antileukemic Activity of Selected Thiazole Derivatives
Compound/Derivative ClassLeukemia Cell Line(s)Observed EffectReference(s)
Compound 3e Majority of leukemia linesGood-to-significant antiproliferative efficacy (GI% 81.15-86.93%) nih.gov
Compound 3e RPMI-8226, HL-60(TB)Lethal effect (GI% >100%) nih.gov
Compound 3b Various cancer cell linesLethal effect against 36 cell lines nih.gov
Thiopyrano[2,3-d]thiazoles MOLT-4, RPMI-8226Selective growth inhibition nih.gov
Paracyclophanylthiazoles (3a) RPMI-8226, SRPotent cytotoxicity nih.gov

Antimalarial Efficacy Studies against Plasmodium falciparum Enzymes

The urgent need for new antimalarial agents has driven research into various chemical scaffolds, including thiazole derivatives. researchgate.net These compounds have been investigated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, and its essential enzymes. researchgate.netbenthamscience.com

A key area of focus has been the inhibition of falcipain-2 and falcipain-3, cysteine proteases that are crucial for the parasite's life cycle. nih.govresearchgate.net These enzymes are involved in the hydrolysis of hemoglobin, which provides essential amino acids for the parasite's metabolic needs. nih.govresearchgate.net Several studies have reviewed inhibitors targeting these enzymes, including benzothiazole (B30560) and triazole analogs. nih.goveurekaselect.com For instance, a target-based virtual screening identified a natural compound, ST72, which demonstrated potent and selective inhibitory effects on purified falcipain-2. frontiersin.org This compound exhibited strong growth inhibition of both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of P. falciparum. frontiersin.org

In other research, a series of thiazole analogs were synthesized and evaluated for their in vitro activity against the chloroquine-sensitive P. falciparum 3D7 strain. nih.gov The structure-activity relationship (SAR) study revealed that modifications to the N-aryl amide group linked to the thiazole ring were most significant for activity, leading to the development of compounds with high antimalarial potency and low cytotoxicity. nih.gov

Anti-inflammatory Activity Assessments

Thiazole derivatives have been extensively studied for their anti-inflammatory properties, largely attributed to their ability to inhibit key enzymes in the inflammatory pathway. researchgate.net The anti-inflammatory effects of various 4-arylthiazole acetic acid and 2-aminothiazole derivatives have been demonstrated in the rat carrageenan-induced paw edema model, a standard assay for acute inflammation. nih.gov In these studies, compounds such as 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid were found to strongly suppress edema formation. nih.gov

Further investigations have confirmed the efficacy of other thiazole derivatives. wisdomlib.org Nitro-substituted thiazoles, for example, showed a significant reduction in paw volume in both carrageenan- and formalin-induced edema tests, with one compound exhibiting the most significant anti-inflammatory activity. wisdomlib.org

The primary mechanism underlying this activity is often the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov The ability of thiazole and thiazolidinone derivatives to act as potent COX inhibitors has been a major focus of research, linking their enzymatic inhibition directly to their anti-inflammatory effects. researchgate.nettandfonline.comresearchgate.net

Antioxidant Activity Evaluations

The capacity of thiazole derivatives to counteract oxidative stress has been another significant area of investigation. chemrevlett.com Various studies have employed different assays to quantify the antioxidant and radical-scavenging capabilities of these compounds.

One study synthesized a series of 2-(2-arylidenehydrazinyl)-4,5-diphenylthiazoles and evaluated their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. ijsat.org The results, expressed as IC50 values, indicated that several derivatives possessed notable activity. ijsat.org For example, a compound with a 4-methoxyphenyl (B3050149) substitution (Ve ) showed the highest antioxidant activity (IC50 of 23.71 µg/mL), outperforming the standard, ascorbic acid. ijsat.org

Another research effort focused on thiazole and thiazolidinone derivatives incorporating phenolic fragments, which are known for their antioxidant properties. mdpi.com These compounds were tested for their ABTS radical cation scavenging activity and ferric reducing antioxidant power (FRAP). mdpi.com The results showed that the antioxidant activity of most of the synthesized substances exceeded that of the reference compound, 4-methyl-2,6-di-tert-butylphenol. mdpi.com Computer-aided design has also been used to develop novel hydrazone-thiazole polyphenolic compounds with enhanced antioxidant potential, which was subsequently confirmed through in vitro experiments. nih.gov

Table 2: DPPH Radical Scavenging Activity of Selected Thiazole Derivatives
CompoundAr (Substitution)IC50 (µg/mL)Reference
Va Phenyl65.00 ijsat.org
Vb α-propylene phenyl68.56 ijsat.org
Vc 4-chlorophenyl47.30 ijsat.org
Vd 4-aminophenyl32.11 ijsat.org
Ve 4-methoxyphenyl23.71 ijsat.org
Vf 4-hydroxyphenyl51.60 ijsat.org
Standard Ascorbic acid45.21 ijsat.org

Antimicrobial Spectrum Analysis (e.g., Antibacterial and Antifungal Activities)

The thiazole scaffold is a key feature in many compounds with potent antimicrobial activity. Research has focused on synthesizing and evaluating novel thiazole derivatives against a wide range of bacterial and fungal pathogens.

A study on novel ethyl 2-(2-(4-substituted) acetamido)-4-subtituted-thiazole-5-carboxylate derivatives found that most of the tested compounds showed moderate to good inhibition against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as fungi like Candida albicans, Aspergillus flavus, and Aspergillus niger. researchgate.net Similarly, an investigation into 2 and 5-substituted 4-methylthiazolyl carbamates revealed that several compounds exhibited good antimicrobial potency against both bacterial and fungal species. niscpr.res.in

Other research has demonstrated the effectiveness of new single-step 1,3-thiazole derivatives, specifically ethyl and methyl derivatives of ylidene-acetate bonded at position 5, against Gram-positive bacteria. mums.ac.ir The strongest inhibitory effect was observed against Staphylococcus aureus. mums.ac.ir Further studies have synthesized and screened thiazolyl-1,2,3-triazolyl-alcohol and coumarin-containing thiazole derivatives, which also showed significant antimicrobial effects against the tested microorganisms. epa.govresearchgate.net

Enzyme Inhibition Studies

The biological activities of thiazolyl acetate (B1210297) derivatives are often rooted in their ability to inhibit specific enzymes. Extensive research has been conducted to elucidate these mechanisms, targeting enzymes involved in inflammation, parasitic life cycles, and bacterial biosynthesis.

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) The inhibition of COX enzymes is a hallmark of many anti-inflammatory thiazole derivatives. mdpi.com Studies have identified compounds that act as selective or non-selective inhibitors of these isoforms. nih.gov For example, one study investigated two novel thiazole derivatives, finding that compound 1 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide) was a potent inhibitor of both COX-1 and COX-2, while compound 2 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) was a selective COX-2 inhibitor that did not affect COX-1. nih.gov Another study on 5-adamantylthiadiazole-based thiazolidinone derivatives identified them as effective and selective COX-1 inhibitors with IC50 values superior to reference drugs like ibuprofen (B1674241) and naproxen. nih.gov Pyrazolyl-thiazole derivatives have also been synthesized and shown to be selective COX-2 inhibitors. tandfonline.com

Table 3: COX-1 and COX-2 Inhibition by Thiazole Derivatives
CompoundTarget EnzymeIC50SelectivityReference(s)
Compound 1 COX-15.56 x 10⁻⁸ µMNon-selective nih.gov
Compound 1 COX-29.01 µMNon-selective nih.gov
Compound 2 COX-211.65 µMSelective (No COX-1 effect) nih.gov
Thiadiazole-thiazolidinone (3) COX-11.08 µMSelective (No COX-2 effect) nih.gov
Thiadiazole-thiazolidinone (4) COX-11.12 µMSelective (No COX-2 effect) nih.gov
Pyrazolyl-thiazole (18f) COX-1 / COX-2-S.I. = 42.13 tandfonline.com

Falcipain 2 and Falcipain 3 As discussed in the antimalarial section, the P. falciparum cysteine proteases falcipain-2 and falcipain-3 are critical therapeutic targets. nih.govresearchgate.net Inhibition of these enzymes disrupts the parasite's ability to digest host hemoglobin, a process essential for its survival. frontiersin.org Research has focused on identifying peptide, peptidomimetic, and nonpeptide inhibitors of these enzymes. nih.gov While many classes of compounds have been explored, studies have specifically highlighted benzothiazole analogs as effective falcipain inhibitors, suggesting that the broader class of thiazole-containing compounds holds promise for targeting these essential malarial enzymes. eurekaselect.com

ecKAS III The enzyme β-ketoacyl-(acyl-carrier-protein) synthase III (KAS III) is essential for the initiation of fatty acid synthesis in bacteria, making it an attractive target for novel antibacterial agents. A study focused on designing thiazole derivatives as potent inhibitors of Escherichia coli KAS III (ecKAS III). nih.gov The research successfully identified compound 4e which not only showed promising broad-spectrum antibacterial activity (MIC of 1.56-6.25 µg/mL) but also possessed the most potent ecKAS III inhibitory activity, with an IC50 of 5.3 µM. nih.gov

Structure Activity Relationship Sar Analysis of Ethyl 2 4 Methyl 5 Thiazolyl Acetate Analogues

Impact of Substituents at the Thiazole (B1198619) C-2 Position on Biological Activity

The C-2 position of the thiazole ring is a frequent site for chemical modification to modulate biological activity. Studies on related 2-amino-4-arylthiazoles have shown that the nature of the substituent at this position is critical. For instance, the presence of an amide-linked phenyl group at the C-2 position can be a key determinant of activity. mdpi.com

In a series of 2-(3-benzamidopropanamido)thiazole-5-carboxylate inhibitors of the kinesin HSET, modifications at the C-2 position significantly influenced potency. The introduction of various five-membered heterocyclic rings as substituents revealed that while some, like oxadiazole regioisomers, retained activity, those with a hydrogen-bond donor eliminated it. acs.org This suggests that both the electronic properties and hydrogen-bonding capacity of the C-2 substituent are crucial for interaction with the biological target.

Furthermore, the synthesis of novel 2-amino-5-benzoyl-4-phenylthiazole derivatives highlighted that even small changes in the substitution pattern at the C-2 position could drastically alter the metabolic profile and potential toxicity of the compounds. tandfonline.com This underscores the importance of careful selection of substituents at this position to achieve the desired biological effect while minimizing adverse effects.

Influence of Methyl Group at Thiazole C-4 Position

The methyl group at the C-4 position of the thiazole ring also plays a significant role in the biological activity of these compounds. Its contribution has been investigated by comparing analogues where this group is either modified or removed. For example, in a study of thiazole-based inhibitors of HSET, the removal of the methyl group from the C-4 position resulted in a substantial 65-fold reduction in potency, indicating its importance for optimal activity. acs.org

Further research on ethyl 4-alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates demonstrated the impact of modifying the C-4 substituent. When the methyl group was replaced with a trifluoromethyl group, the herbicidal activity of the compounds was enhanced. researchgate.net This suggests that the electronic properties of the substituent at the C-4 position can be tuned to improve biological efficacy. The trifluoromethyl group, being strongly electron-withdrawing, likely alters the electronic distribution within the thiazole ring, leading to more favorable interactions with the target enzyme.

These findings collectively indicate that the C-4 methyl group is not merely a passive structural element but an active contributor to the molecule's biological profile, influencing both potency and the type of activity observed.

Role of the Ethyl Acetate (B1210297) Moiety at Thiazole C-5 Position

The ethyl acetate group at the C-5 position is another critical determinant of the biological activity of these thiazole derivatives. Its role has been elucidated through studies where this moiety was altered or removed. In the context of HSET inhibitors, removal of the ethyl ester from the C-5 position led to a drastic 3000-fold decrease in potency, demonstrating its essential role in the compound's activity. acs.org

The ethyl acetate moiety can participate in hydrogen bonding and electrostatic interactions with the biological target, and its ester linkage can be susceptible to hydrolysis by esterases, which can be a factor in the compound's metabolic stability and duration of action. The synthesis of various thiazole-5-carboxylate derivatives has been a common strategy in the development of new therapeutic agents, with the ester group often serving as a key interaction point with the target protein. nih.gov

For instance, in a series of novel thiazole derivatives, the presence of a carbothioamide group at the C-5 position was explored, leading to compounds with moderate antimicrobial potency. researchgate.net This highlights that while the ethyl acetate group is often crucial, other functionalities at this position can also confer significant biological activity, albeit potentially through different mechanisms of action.

Conformational and Stereochemical Determinants of Bioactivity

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, is paramount for its interaction with a biological target. For thiazole derivatives, the flexibility of the molecule and the spatial orientation of its substituents can significantly impact its biological activity. Conformational analysis of thiazole-containing peptides has shown that the thiazole ring can reduce the flexibility of the peptide backbone, locking it into a bioactive conformation. researchgate.netmdpi.com

Computational studies, such as molecular modeling, are often employed to understand the preferred conformations of thiazole derivatives and how they bind to their targets. nih.gov These studies can reveal the optimal spatial arrangement of key functional groups for biological activity. For example, the relative orientation of the substituents at the C-2, C-4, and C-5 positions of the thiazole ring will dictate how the molecule fits into the binding pocket of a protein.

While specific conformational and stereochemical studies on ethyl 2-(4-methyl-5-thiazolyl)acetate are not extensively detailed in the provided search results, the general principles of drug design suggest that the spatial arrangement of the methyl and ethyl acetate groups in relation to the thiazole core is a critical factor for its biological activity.

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the analogues of this compound, several key pharmacophoric features can be identified based on the SAR analysis.

Molecular modeling and pharmacophore prediction studies on various thiazole-based inhibitors have highlighted the importance of specific structural elements for their anticancer activity. nih.gov For thiazole-based SARS-CoV-2 protease inhibitors, molecular modeling studies have shown that the thiazole moiety can participate in arene-arene interactions with histidine residues in the active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions. semanticscholar.org

Based on the available data, a putative pharmacophore for this compound analogues would likely include:

A central thiazole ring acting as a scaffold and potentially participating in aromatic interactions.

A substituent at the C-2 position that can act as a hydrogen bond acceptor.

A small alkyl group, such as methyl, at the C-4 position for optimal hydrophobic interactions.

An ester moiety at the C-5 position, likely involved in hydrogen bonding or electrostatic interactions.

The precise arrangement of these features in three-dimensional space is crucial for effective binding to the biological target. Pharmacophore modeling is a valuable tool in the purposeful search for new, potent, and selective therapeutic agents based on the thiazole scaffold. scispace.com

Mechanistic and Computational Investigations of Thiazolyl Acetate Interactions

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode of a ligand to the active site of a receptor. For a compound like Ethyl 2-(4-Methyl-5-thiazolyl)acetate, molecular docking simulations would be employed to elucidate its potential interactions with various protein targets.

The general process for such a simulation involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of this compound is generated and optimized for its lowest energy conformation.

Docking Simulation: Using software such as AutoDock, PyRx, or MOE (Molecular Operating Environment), the ligand is placed into the defined binding site of the receptor. The software then explores various possible conformations and orientations of the ligand within the binding pocket.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor.

For thiazole (B1198619) derivatives, molecular docking studies have been crucial in identifying potential biological targets and explaining their mechanism of action. For instance, various thiazole compounds have been docked into the active sites of enzymes like cyclooxygenase (COX) and various protein kinases to predict their inhibitory potential. nih.gov It is plausible that this compound could be similarly studied to predict its binding to relevant biological targets.

Molecular Dynamics Simulations for Receptor-Ligand Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability and dynamic behavior of the predicted ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by considering the movements of atoms and molecules.

A typical MD simulation workflow for a complex of this compound with a target receptor would involve:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: Using software like GROMACS or AMBER, the system's trajectory is calculated by solving Newton's equations of motion for all atoms. This simulation is run for a specific period, typically nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex. Key parameters that are often monitored include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand from their initial positions. A stable RMSD suggests a stable complex.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over time.

MD simulations on other thiazole derivatives have been used to confirm the stability of their binding to target proteins and to refine the understanding of the key interactions that contribute to this stability. jove.com

In Silico Assessment of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), must be evaluated. In silico tools can predict these properties based on the chemical structure of a molecule, providing an early indication of its potential drug-likeness.

PropertyPredicted Value/RangeSignificance
Molecular Weight < 500 g/mol Influences absorption and distribution; lower molecular weight is generally preferred.
LogP (Lipophilicity) -0.7 to +5.0Affects solubility and permeability across biological membranes.
Hydrogen Bond Donors < 5Impacts solubility and binding to the target.
Hydrogen Bond Acceptors < 10Influences solubility and receptor binding.
Topological Polar Surface Area (TPSA) < 140 ŲRelates to intestinal absorption and blood-brain barrier penetration.
Human Intestinal Absorption HighPredicts the extent of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeation Low/HighIndicates the likelihood of the compound crossing the BBB, which is desirable for CNS targets.
CYP450 Inhibition Non-inhibitorPredicts potential drug-drug interactions. Inhibition of cytochrome P450 enzymes can alter drug metabolism.
Ames Toxicity Non-toxicPredicts the mutagenic potential of the compound.

These in silico predictions are valuable for prioritizing compounds in the early stages of drug discovery and identifying potential liabilities that may need to be addressed through chemical modification. nih.gov

Proposed Mechanisms of Biological Action at the Molecular Level

The thiazole ring is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.gov The specific biological action of a thiazole derivative is determined by the nature and position of its substituents.

Based on the structure of this compound and the known activities of similar compounds, several hypothetical mechanisms of action at the molecular level can be proposed:

Enzyme Inhibition: The thiazole nucleus and its substituents could interact with the active site of specific enzymes, leading to their inhibition. For example, many thiazole derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling pathways. By binding to the ATP-binding pocket of a kinase, the compound could prevent the phosphorylation of downstream targets, thereby disrupting cellular processes like proliferation and survival.

Receptor Modulation: The compound might act as a ligand for specific cellular receptors, either activating (agonist) or blocking (antagonist) their function. For instance, some thiazole-containing molecules have been found to modulate the activity of G-protein coupled receptors (GPCRs).

Disruption of Protein-Protein Interactions: The molecule could bind to the interface of two interacting proteins, thereby disrupting the formation of a functional protein complex. This can be a particularly effective strategy for targeting signaling pathways that are dependent on specific protein-protein interactions.

Without experimental data, these proposed mechanisms remain speculative. However, they provide a rational basis for designing future studies to elucidate the precise molecular targets and biological activities of this compound. Computational approaches, as described above, would be the first step in testing these hypotheses.

Ethyl 2 4 Methyl 5 Thiazolyl Acetate As a Chemical Research Intermediate

Utility as a Versatile Building Block in Organic Synthesis

The chemical architecture of Ethyl 2-(4-methyl-5-thiazolyl)acetate provides multiple reactive sites, rendering it a highly adaptable component in various organic reactions. The ester functional group can undergo hydrolysis, amidation, or reduction to afford the corresponding carboxylic acid, amides, or alcohol, respectively. These transformations open up avenues for the construction of a diverse range of molecular frameworks.

The thiazole (B1198619) ring itself, being an electron-rich aromatic system, is amenable to electrophilic substitution reactions. Furthermore, the methyl group and the methylene (B1212753) group of the acetate (B1210297) moiety can be functionalized through various synthetic methodologies, further expanding its utility.

A key application of this compound lies in its use in condensation reactions. For instance, the active methylene group can be deprotonated by a suitable base to form a nucleophilic carbanion. This carbanion can then participate in reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. This reactivity is fundamental to the construction of more elaborate molecular structures.

One notable synthetic application is in the Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring. While this compound already contains the thiazole moiety, its derivatives can be employed in related cyclization reactions to generate more complex heterocyclic systems. The thiazole nucleus is a common feature in many pharmaceutical compounds, and the ability to readily modify the substituents on this ring is of great importance to medicinal chemists. nih.gov

Below is a table summarizing some of the key chemical properties of this compound:

PropertyValue
CAS Number 406727-23-9
Molecular Formula C8H11NO2S
Molecular Weight 185.24 g/mol
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified

Precursor for the Synthesis of Biologically Active Scaffolds

The thiazole ring is a well-established pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity. nih.gov Thiazole-containing compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Consequently, this compound serves as a valuable starting material for the synthesis of novel, biologically active molecules.

Researchers have utilized this intermediate to construct more complex molecules with potential therapeutic applications. For example, the ester group can be converted into an amide by reacting it with various amines. This transformation is a common strategy in medicinal chemistry to introduce diversity into a molecule and to modulate its pharmacokinetic and pharmacodynamic properties. The resulting amides can then be further modified to create a library of compounds for biological screening.

The synthesis of thiazole-based heterocyclic hybrids is an active area of research. These hybrid molecules, which combine the thiazole scaffold with other heterocyclic rings, often exhibit enhanced biological activity compared to the individual components. This compound can be a key starting material in the multi-step synthesis of such hybrid compounds. acs.org

The following table outlines some examples of biologically active scaffolds that can be synthesized from thiazole derivatives, highlighting the importance of intermediates like this compound.

Biologically Active ScaffoldPotential Therapeutic Application
Thiazolyl-Pyrazoline HybridsAnticancer, Antimicrobial acs.org
ThiazolidinonesAntibacterial, Antifungal
Thiazolo[5,4-d]thiazolesOrganic electronics, Biology mdpi.com
2-AminothiazolesBroad-spectrum antimicrobial

Application in the Development of Research Probes for Biochemical Pathways

Understanding the intricate network of biochemical pathways within a cell is a fundamental goal of chemical biology. Research probes are specialized molecules designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function. The development of novel and effective research probes is crucial for advancing our knowledge of cellular processes and for the identification of new drug targets.

The structural features of this compound make it a suitable candidate for derivatization into research probes. For instance, the ester functionality can be modified to incorporate a reporter group, such as a fluorescent dye or a biotin tag. This allows for the visualization or isolation of the biological target that the probe interacts with.

Future Research Directions and Emerging Paradigms in Thiazole Chemistry

Design and Synthesis of Next-Generation Thiazolyl Acetate (B1210297) Derivatives

The synthesis of thiazole (B1198619) derivatives has been a subject of extensive research, with the Hantzsch thiazole synthesis being a classical and widely employed method. This reaction typically involves the condensation of an α-haloketone with a thioamide. While specific synthetic details for Ethyl 2-(4-Methyl-5-thiazolyl)acetate are not extensively documented in publicly available literature, its synthesis can be conceptually approached through modifications of known methods for similar structures. For instance, the synthesis of the related compound 4-methyl-5-(2-hydroxyethyl)-thiazole has been described, which could serve as a precursor for subsequent acetylation to yield the target molecule. One reported preparation of 4-Methyl-5-thiazolylethyl acetate involves starting from 2-mercapto-4-methyl-5-(β-acetoxyethyl)-thiazole. chemicalbook.com Another approach could involve the reaction of 3-acetylpropanol with thiourea (B124793) under acidic conditions, followed by diazotization and further functional group manipulations. google.com

Future design strategies for next-generation thiazolyl acetate derivatives will likely focus on several key aspects to enhance their biological activity and specificity. These include:

Structural Modifications of the Thiazole Ring: Introducing various substituents at the C2 and C4 positions of the thiazole ring can significantly influence the electronic properties and steric bulk of the molecule, leading to altered binding affinities for biological targets.

Modification of the Acetate Moiety: The ethyl acetate group can be replaced with other esters, amides, or other functional groups to explore structure-activity relationships (SAR) and improve pharmacokinetic properties.

Introduction of Additional Pharmacophores: Hybrid molecules that combine the thiazolyl acetate scaffold with other known pharmacophores can lead to compounds with novel mechanisms of action or improved potency.

These synthetic endeavors will be guided by an iterative process of design, synthesis, and biological evaluation to identify derivatives with superior therapeutic profiles.

Advanced Mechanistic Elucidation using Biophysical Techniques

A deeper understanding of how thiazole derivatives interact with their biological targets at a molecular level is crucial for rational drug design. A variety of advanced biophysical techniques can be employed to elucidate the mechanism of action of these compounds. scholaris.ca These techniques provide valuable information on binding affinity, kinetics, thermodynamics, and the structural basis of interaction.

Key Biophysical Techniques for Mechanistic Studies:

TechniqueInformation ProvidedApplication in Thiazole Research
Isothermal Titration Calorimetry (ITC) Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Can be used to directly measure the binding of thiazolyl acetate derivatives to their target proteins, providing insights into the driving forces of the interaction.
Surface Plasmon Resonance (SPR) Enables real-time monitoring of binding events, providing kinetic data such as association (kon) and dissociation (koff) rates, in addition to binding affinity (KD).Useful for screening libraries of thiazole derivatives against a target protein and for detailed kinetic characterization of lead compounds.
X-ray Crystallography Provides high-resolution three-dimensional structural information of the ligand-protein complex.Can reveal the precise binding mode of a thiazolyl acetate derivative within the active site of its target, guiding further structure-based drug design.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to study ligand-protein interactions in solution, providing information on binding interfaces and conformational changes upon binding.Particularly useful for studying the interactions of weakly binding thiazole fragments and for validating binding poses predicted by computational methods.
Fluorescence-based Assays Techniques like fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be used to measure binding affinities in a high-throughput format.Suitable for the initial screening of large libraries of thiazole derivatives to identify initial hits. scholaris.ca

By employing a combination of these techniques, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the biological activity of thiazolyl acetate derivatives, facilitating the design of more potent and selective inhibitors.

Computational Design and Virtual Screening for Novel Bioactive Analogs

Computational approaches have become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and screening of large virtual libraries of compounds. nih.gov For thiazole chemistry, these methods can accelerate the identification of novel bioactive analogs of this compound.

Computational Strategies for Thiazole Analog Design:

Pharmacophore Modeling: A pharmacophore model can be generated based on the known structural features of active thiazole derivatives. This model can then be used to search large compound databases for molecules that match the pharmacophoric features, identifying potential new hits. peerj.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen virtual libraries of thiazolyl acetate analogs against a specific biological target, prioritizing compounds with the best predicted binding affinities and poses for synthesis and experimental testing. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of newly designed thiazole derivatives and to guide the optimization of lead compounds.

Virtual Library Design: Large, synthetically accessible virtual libraries of thiazolyl acetate derivatives can be generated in silico. These libraries can then be screened using the aforementioned computational techniques to identify promising candidates for synthesis. nih.gov

The integration of these computational methods into the drug discovery pipeline can significantly streamline the process of identifying and optimizing novel thiazole-based therapeutic agents.

Exploration of Polypharmacology and Multi-Target Ligands

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which posits that drugs often exert their therapeutic effects by interacting with multiple targets. nih.gov This is particularly relevant for complex diseases such as cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. Thiazole derivatives, with their versatile chemical nature, are well-suited for the design of multi-target ligands. nih.gov

The exploration of polypharmacology in the context of thiazolyl acetate derivatives could involve:

Designing Dual- or Multi-Target Inhibitors: By rationally designing molecules that can simultaneously modulate the activity of two or more disease-relevant targets, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance.

Repurposing Existing Thiazole-Containing Drugs: Investigating the off-target effects of known thiazole drugs could reveal new therapeutic opportunities.

Systems Biology Approaches: Integrating experimental data with computational models of biological networks can help to identify key nodes that can be targeted by multi-target ligands to achieve a desired therapeutic outcome.

The development of thiazole-based multi-target ligands represents a promising frontier in drug discovery, with the potential to yield more effective and durable therapies for a range of complex diseases. The inherent chemical tractability and proven biological relevance of the thiazole scaffold, as exemplified by compounds like this compound, make it an ideal starting point for such endeavors.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-Methyl-5-thiazolyl)acetate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step organic reactions. For example, a thiazole ring can be constructed via cyclization of thioamides with α-bromo ketones or esters. A general procedure involves refluxing 4-methylthiazole derivatives with ethyl bromoacetate in ethanol under basic conditions (e.g., KOH) for 6–8 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Catalytic methods, such as using phase-transfer catalysts, may enhance efficiency. Post-synthesis purification often involves recrystallization from ethanol or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm ester, thiazole, and methyl group signals. For example, the ethyl ester group typically shows a triplet at δ 1.2–1.4 ppm (CH3_3) and a quartet at δ 4.1–4.3 ppm (CH2_2) .
  • X-ray Crystallography : Used to resolve conformational details, such as non-planar thiazole-acetate linkages and hydrogen-bonding networks stabilizing the crystal lattice .
  • HPLC-MS : To assess purity (>95%) and detect byproducts like unreacted intermediates or hydrolysis products .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorometric or spectrophotometric methods. Molecular docking studies can predict binding affinities to guide experimental design .
  • Antimicrobial Screening : Use broth microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HepG2) to evaluate selectivity indices .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH, ΔS) for interactions with enzymes or receptors .
  • Molecular Dynamics Simulations : Analyze stability of ligand-target complexes (e.g., COX-2) over 100-ns trajectories using software like GROMACS .
  • Site-Directed Mutagenesis : Identify critical residues in target proteins by mutating predicted binding-site amino acids and measuring activity changes .

Q. What crystallographic data reveal conformational flexibility in this compound?

Methodological Answer: X-ray studies show the thiazole ring adopts a slight deviation from planarity (torsion angle: 5–10°), while the ethyl acetate side chain forms intramolecular hydrogen bonds with the thiazole N atom. This flexibility impacts solubility and binding kinetics . Comparative analysis with derivatives (e.g., propionate or butyrate analogs) reveals how alkyl chain length modulates crystal packing and bioavailability .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

Methodological Answer:

  • Derivatization : Synthesize analogs (e.g., replacing the ethyl ester with methyl or tert-butyl groups) to assess steric and electronic effects .

  • Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine and compare activity profiles .

  • Table : SAR Trends in Analog Libraries

    DerivativeModificationBioactivity (IC50_{50}, μM)
    Ethyl esterParent compound12.5 (COX-2)
    Methyl esterShorter chain18.7 (COX-2)
    PropionamideAmide substitution8.9 (COX-2)

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., aspirin for COX inhibition) and replicate experiments across labs .
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation in certain assays explains inconsistency .
  • Epistatic Analysis : Investigate synergy/antagonism with co-administered compounds (e.g., antioxidants) that may modulate activity .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC over 24 hours .
  • Plasma Stability Assays : Measure half-life in human plasma supplemented with esterase inhibitors (e.g., EDTA) .
  • Forced Degradation Studies : Expose to heat (60°C), light (UV), and oxidants (H2_2O2_2) to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.